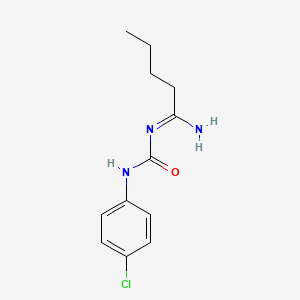

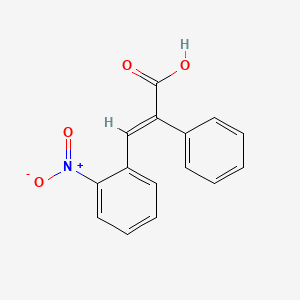

(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Overview

Description

(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as MNP, is a chemical compound that belongs to the class of chalcones. Chalcones are naturally occurring compounds that have been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. MNP has been the subject of extensive research due to its potential use in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Anti-Cancer Activity

(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one and its derivatives have been studied for their potential use as chemotherapeutics against cancer. A study by Singh et al. (2016) explored Ru(II) complexes with substituted chalcones, including derivatives of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, and found significant anti-breast cancer activity in certain compounds (Singh et al., 2016).

Photophysical Properties

The absorption and fluorescence characteristics of chalcone derivatives, including (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, have been analyzed by Kumari et al. (2017). The study examined the effect of solvent polarity on these properties, revealing significant solvatochromic effects due to intramolecular charge transfer (Kumari et al., 2017).

Nonlinear Optical Properties

Shkir et al. (2019) investigated the nonlinear optical properties of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one derivatives for potential application in semiconductor devices. They found these compounds to be promising for use in various optoelectronic applications due to their efficient charge transport and nonlinear optical activities (Shkir et al., 2019).

Antioxidant Activity

Sulpizio et al. (2016) synthesized and characterized several 2'-aminochalcone derivatives, including a compound related to (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. They assessed their antioxidant activities, finding that certain derivatives exhibited significant free radical scavenging abilities (Sulpizio et al., 2016).

Antibacterial and Antifungal Activities

Qiu et al. (2012) evaluated a series of nitrochalcones, closely related to (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, for their cytotoxic, antibacterial, and antifungal properties. They reported that certain compounds showed favorable activities against various microorganisms and human tumor cell lines (Qiu et al., 2012).

properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(8-6-13)17(19)20/h2-11H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFOVQFJRDIUTL-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901195126 | |

| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20432-03-5, 6552-62-1 | |

| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20432-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002693941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one interesting for nonlinear optical applications?

A1: This chalcone derivative exhibits promising third-order nonlinear optical (NLO) properties [, ]. These properties stem from its molecular structure, specifically the presence of a donor-π-acceptor (D-π-A) system []. This configuration, with the methoxy group acting as an electron donor and the nitro group as an electron acceptor linked by a conjugated system, enhances electron delocalization and contributes to a significant molecular hyperpolarizability, which is crucial for NLO effects.

Q2: How was the molecular structure of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one confirmed and what are its key structural features?

A2: The molecular structure was confirmed using a combination of techniques. Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy provided detailed information about the functional groups and arrangement of atoms within the molecule []. Additionally, X-ray diffraction techniques, including powder X-ray diffraction (PXRD) and high-resolution X-ray diffraction (HRXRD), were employed to determine the crystal structure and quality []. These analyses revealed that the enone group and benzene rings of the molecule are planar []. This planarity contributes to the molecule's extended conjugation and enhances its NLO properties.

Q3: What specific NLO phenomena were observed in (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one and what experimental methods were used?

A3: Two primary NLO effects were observed in the compound: reverse saturable absorption and self-focusing. These were studied using the Z-scan technique with a femtosecond Ti:Sapphire laser system []. Reverse saturable absorption, observed through open-aperture Z-scan, indicates potential for optical limiting applications [, ]. This means the material can attenuate high-intensity light, making it relevant for protecting sensitive optical devices. Self-focusing, observed through closed-aperture Z-scan, is indicative of the material's ability to focus a light beam, a property crucial for optical switching applications [].

Q4: How do experimental measurements of the NLO properties of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one compare with theoretical calculations?

A4: Experimental findings regarding the NLO properties were corroborated by theoretical calculations based on density functional theory (DFT) []. Specifically, the dynamic molecular second hyperpolarizability (c(3x;x,x,x)) values obtained experimentally through Z-scan measurements showed good agreement with the theoretically calculated values at 800nm and 900nm wavelengths []. This consistency between experimental and theoretical results strengthens the understanding of the structure-property relationship in this chalcone derivative.

Q5: What future research directions could further explore the potential of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one for practical applications?

A5: Future research could focus on several aspects:

- Material engineering: Investigating the incorporation of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one into different matrices, such as polymers or thin films, to improve processability and device fabrication [].

- Structure-property optimization: Exploring structural modifications to the chalcone molecule to further enhance its NLO response and fine-tune its properties for specific applications [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7Z,18E,20Z)-2,4,10,12,14,16-Hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1623562.png)

![(17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-1,17-dimethyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1623570.png)

![d[-Arg-2]KYOTORPHAN ACETATE](/img/structure/B1623574.png)

![6-[[(1S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1623576.png)